molecular formula C25H34O3 B167135 4-Dodecyloxy-2-hydroxybenzophenone CAS No. 2985-59-3

4-Dodecyloxy-2-hydroxybenzophenone

Cat. No.: B167135
CAS No.: 2985-59-3
M. Wt: 382.5 g/mol
InChI Key: ARVUDIQYNJVQIW-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Dodecyloxy-2-hydroxybenzophenone plays a significant role in biochemical reactions due to its ability to absorb UV light. This property makes it useful in protecting biological molecules from UV-induced damage. The compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the liver . Additionally, this compound can bind to proteins and other biomolecules, altering their structure and function. These interactions can lead to changes in enzyme activity and protein stability, which are crucial for maintaining cellular homeostasis .

Cellular Effects

The effects of this compound on cells are diverse and depend on the concentration and exposure duration. At low concentrations, the compound can protect cells from UV-induced damage by absorbing harmful UV radiation . At higher concentrations, it may disrupt cellular processes by interacting with cell membranes and proteins. This disruption can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to influence the expression of genes involved in oxidative stress response and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to absorb UV light and interact with biomolecules. The compound can bind to enzymes and proteins, leading to changes in their activity and function . For instance, it can inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of various substances in the liver . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to alterations in cellular processes such as oxidative stress response and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under normal laboratory conditions, but it can degrade when exposed to high temperatures or prolonged UV radiation . Over time, the degradation products of this compound may accumulate and affect cellular function. Long-term exposure to the compound has been shown to induce oxidative stress and apoptosis in cells, highlighting the importance of monitoring its stability and degradation in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can provide protective effects against UV-induced damage . At higher doses, it may induce toxic effects, including oxidative stress, apoptosis, and liver damage . Threshold effects have been observed, where the compound exhibits protective effects at low doses but becomes toxic at higher doses . These findings underscore the importance of determining the appropriate dosage for experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily in the liver. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The metabolism of this compound can also influence the activity of other metabolic pathways, highlighting its role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, allowing it to reach different cellular compartments . Once inside the cell, this compound can bind to proteins and other biomolecules, affecting its localization and accumulation. These interactions can influence the compound’s activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects . For example, this compound can localize to the mitochondria, where it influences oxidative stress response and apoptosis . These findings highlight the importance of understanding the subcellular localization of the compound in determining its activity and function.

Chemical Reactions Analysis

4-Dodecyloxy-2-hydroxybenzophenone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under specific conditions.

    Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.

    Substitution: The dodecyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.

    Major Products: The major products depend on the type of reaction.

Scientific Research Applications

4-Dodecyloxy-2-hydroxybenzophenone has several scientific research applications:

Comparison with Similar Compounds

4-Dodecyloxy-2-hydroxybenzophenone can be compared with other benzophenone derivatives, such as:

The uniqueness of this compound lies in its longer alkyl chain (dodecyloxy group), which enhances its lipophilicity and makes it more suitable for certain industrial applications .

Properties

IUPAC Name

(4-dodecoxy-2-hydroxyphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O3/c1-2-3-4-5-6-7-8-9-10-14-19-28-22-17-18-23(24(26)20-22)25(27)21-15-12-11-13-16-21/h11-13,15-18,20,26H,2-10,14,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVUDIQYNJVQIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062755
Record name 4-Dodecyloxy-2-hydroxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6062755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2985-59-3
Record name 2-Hydroxy-4-dodecyloxybenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2985-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (4-(dodecyloxy)-2-hydroxyphenyl)phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002985593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, [4-(dodecyloxy)-2-hydroxyphenyl]phenyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Dodecyloxy-2-hydroxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6062755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-dodecyloxy-2-hydroxybenzophenone
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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